molecular formula C8H8BrNO3S B2467564 N-[(4-bromophenyl)sulfonyl]acetamide CAS No. 152675-32-6

N-[(4-bromophenyl)sulfonyl]acetamide

Cat. No. B2467564
CAS RN: 152675-32-6
M. Wt: 278.12
InChI Key: GUSSBUVTIMQOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(4-bromophenyl)sulfonyl]acetamide” is a chemical compound with the molecular formula C8H8BrNO3S . It has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .


Molecular Structure Analysis

The molecular structure of “N-[(4-bromophenyl)sulfonyl]acetamide” consists of a bromophenyl group attached to a sulfonyl group, which is further attached to an acetamide group . The 3D structure of the compound can be viewed using specific software .


Physical And Chemical Properties Analysis

“N-[(4-bromophenyl)sulfonyl]acetamide” has a molecular weight of 214.059 . The compound’s IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .

Scientific Research Applications

Enzyme Inhibition and Drug Synthesis

N-[(4-bromophenyl)sulfonyl]acetamide derivatives have been investigated for their enzyme inhibitory potential, particularly in the synthesis of new sulfonamides with benzodioxane and acetamide moieties. These compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) (Abbasi et al., 2019).

Antibacterial Potentials

A study focused on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The synthesized compounds were found to be moderate inhibitors but relatively more active against Gram-negative bacterial strains (Iqbal et al., 2017).

Immune Response Modulation

N-[(4-bromophenyl)sulfonyl]acetamide derivatives have been studied for their capacity to modify the reactivity of lymphoid cell populations affected by the growth of tumors. These compounds augmented the response of lymphocytes to syngeneic tumor cells, enhancing macrophage inhibitory effects on tumor cell growth in vitro (Wang et al., 2004).

Antimicrobial Agent Synthesis

Derivatives of N-[(4-bromophenyl)sulfonyl]acetamide have been synthesized for use as antimicrobial agents. These compounds showed promising results in both in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Restoration of Cytolytic T-Lymphocyte Response

Another study investigated the immunorestorative characteristics of N-[(4-bromophenyl)sulfonyl]acetamide derivatives, finding them effective in potentiating immune responses to weak antigens and restoring alloreactivity in immunocompromised animals (Wang et al., 1988).

Corrosion Inhibition

N-[(4-bromophenyl)sulfonyl]acetamide derivatives have also been explored for their role in inhibiting corrosion. These compounds effectively retarded the corrosion rate of carbon steel in acidic environments (Samide et al., 2012).

Anticancer Activity

A study on 4-arylsulfonyl-1,3-oxazoles derivatives showed that certain compounds exhibited significant anticancer activity against specific cancer cell lines, suggesting their potential as lead compounds for further in-depth studies (Zyabrev et al., 2022).

Crystal Structure Analysis

The crystal structure of a complex containing a metabolite of N-[(4-bromophenyl)sulfonyl]acetamide was studied, revealing details about its coordination to metal centers and providing insights into its potential antibacterial activity (Obaleye et al., 2008).

properties

IUPAC Name

N-(4-bromophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSSBUVTIMQOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzenesulfonyl)acetamide

CAS RN

152675-32-6
Record name N-(4-bromobenzenesulfonyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.